molecular formula C15H20N2O2S B3010710 5-oxo-N-(3-phenylpropyl)-1,4-thiazepane-3-carboxamide CAS No. 1396628-26-4

5-oxo-N-(3-phenylpropyl)-1,4-thiazepane-3-carboxamide

Cat. No. B3010710
CAS RN: 1396628-26-4
M. Wt: 292.4
InChI Key: NAQCZKNHAHNOSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-oxo-N-(3-phenylpropyl)-1,4-thiazepane-3-carboxamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by the chemical name TAK-915. It is a member of the thiazepane class of compounds, which have been shown to have a variety of effects on the central nervous system.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study presented a convenient synthesis method for novel 3-oxo-1,4-thiazepine-5-carboxamides and 5-oxo-1,4-thiazepane-3-carboxamides, highlighting the versatility of the developed approach for the synthesis of variously substituted compounds (Ilyn et al., 2006).

Biological and Pharmacological Applications

  • Research on derivatives of 1,4-thiazepane-3-carboxamide showed significant antibacterial and antifungal activities, demonstrating their potential as antimicrobial agents (Raval, Naik, & Desai, 2012).
  • A study synthesized various N-substituted 1,4-thiazepane derivatives and tested them for in vitro antibacterial and antifungal activities, finding significant activity against several bacterial and fungal strains (Desai, Dodiya, & Shihora, 2011).
  • Another research synthesized N-substituted 1,4-thiazepane derivatives and evaluated them for their cytotoxicity against human cancer cell lines, identifying compounds with promising cytotoxicity in specific cancer types (Kumar et al., 2009).

Novel Applications and Insights

  • A study focused on the regioselectivity of the N-ethylation reaction of similar compounds, providing insights into the synthetic versatility and chemical behavior of these compounds (Batalha et al., 2019).

properties

IUPAC Name

5-oxo-N-(3-phenylpropyl)-1,4-thiazepane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c18-14-8-10-20-11-13(17-14)15(19)16-9-4-7-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQCZKNHAHNOSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(NC1=O)C(=O)NCCCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-oxo-N-(3-phenylpropyl)-1,4-thiazepane-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.